3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Catalog No.
S3429577
CAS No.
478260-16-1
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindo...

CAS Number

478260-16-1

Product Name

3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

IUPAC Name

3-(4-ethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-2-24-15-9-7-13(8-10-15)17(11-18(21)22)20-12-14-5-3-4-6-16(14)19(20)23/h3-10,17H,2,11-12H2,1H3,(H,21,22)

InChI Key

GBCSXZOBWJGYOG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O

3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound characterized by its distinctive molecular structure. Its molecular formula is C20H21NO5, and it has a molecular weight of 355.38 g/mol. The compound features a propanoic acid moiety attached to a 1-oxo-1,3-dihydro-2H-isoindole and a 4-ethoxyphenyl group. This unique combination of functional groups gives it potential applications in various fields, including pharmaceuticals and materials science.

The compound is known for its melting point, which ranges from 190 to 192°C, indicating its solid-state stability at room temperature. It is classified as an irritant, with specific hazard statements related to skin and eye irritation.

The chemical reactivity of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be explored through various reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The ketone functional group can undergo reduction to form secondary alcohols.
  • Nucleophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions:

  • Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Alkylation: The introduction of the ethoxyphenyl group can be accomplished via alkylation methods.
  • Final Coupling: The propanoic acid moiety is then attached through coupling reactions.

These synthetic pathways require careful optimization to achieve high yields and purity.

The potential applications of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid span several fields:

  • Pharmaceuticals: Its structural characteristics may lead to novel drug candidates targeting various diseases.
  • Material Science: The compound could be explored for use in developing advanced materials due to its unique properties.
  • Agriculture: Investigating its potential as a pesticide or herbicide could yield beneficial results.

Interaction studies involving 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are essential for understanding its biological mechanisms. Key areas of focus include:

  • Protein Binding: Assessing how the compound interacts with various biomolecules can provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Evaluating its role as an inhibitor in biochemical pathways could reveal therapeutic potentials.

Such studies are critical for advancing the compound's development into practical applications.

Several compounds share structural similarities with 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid:

Compound NameMolecular FormulaUnique Features
3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acidC18H17NO4Lacks the ethoxy group; potential anti-cancer properties noted .
3-(4-fluorophenyl)-3-(1-ketoisoindolin)-propanoic acidC19H18FNO4Contains a fluorine atom; studied for anti-inflammatory effects .
2-(4-methylphenyl)-N-(1-hydroxyisoindolin)propanamideC17H19NO3Features an amide bond; investigated for neuroprotective effects .

These compounds highlight the uniqueness of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanoic acid through variations in substituents that may influence their biological activity and applications.

XLogP3

2.3

Dates

Last modified: 04-15-2024

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